7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-substituted 5-amino pyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction is usually carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . Another method involves the use of trifluoroacetic acid, which can yield similar derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine: This compound is closely related but differs in the position and nature of the substituents.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group and the ethylphenyl substituent can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16F2N4O |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H16F2N4O/c1-3-11-5-4-6-12(8-11)22-17(24)13-9-20-23-14(15(18)19)7-10(2)21-16(13)23/h4-9,15H,3H2,1-2H3,(H,22,24) |
InChI Key |
AWPRVYKHUYRSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C |
Origin of Product |
United States |
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